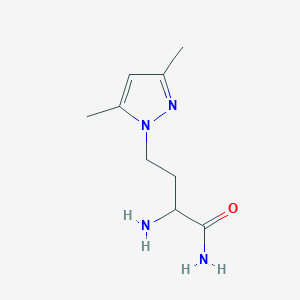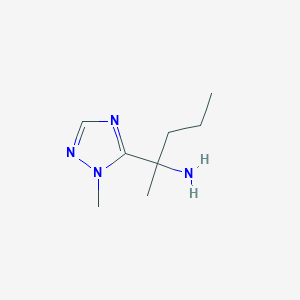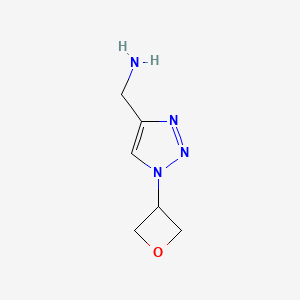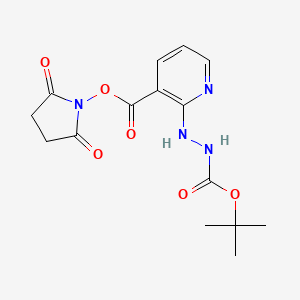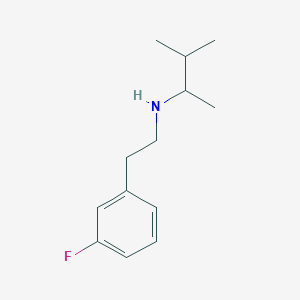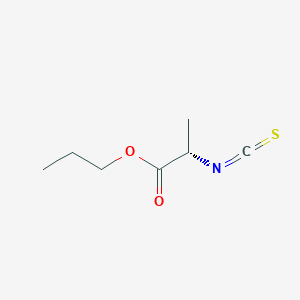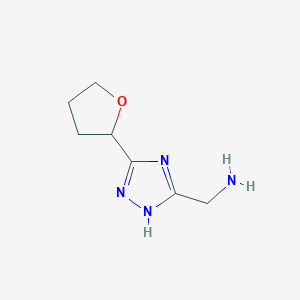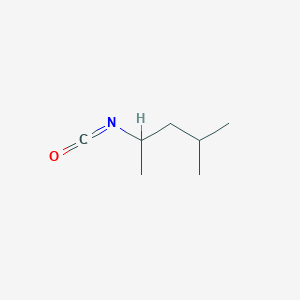
2-Isocyanato-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-4-methylpentane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes, a class of polymers with diverse applications in various industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isocyanato-4-methylpentane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene, a highly toxic gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the isocyanate . Another method involves the thermal decomposition of carbamates, which can be formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
Industrial Production Methods
The industrial production of this compound typically relies on the phosgene process due to its efficiency and high yield. due to the hazardous nature of phosgene, there is ongoing research into non-phosgene methods, such as the use of dimethyl carbonate and urea, to improve safety and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyanato-4-methylpentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Reacts with diols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization with diols.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-4-methylpentane has several scientific research applications:
Biology: Studied for its potential use in biomaterials and drug delivery systems.
Medicine: Investigated for its role in the development of medical devices and implants.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-4-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, polyurethanes, and other derivatives . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison
2-Isocyanato-4-methylpentane is unique due to its branched alkane structure, which imparts different physical and chemical properties compared to linear or aromatic isocyanates. For example, HDI and IPDI are aliphatic diisocyanates with linear or cyclic structures, while MDI and TDI are aromatic diisocyanates with benzene rings. These structural differences influence their reactivity, toxicity, and applications .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-isocyanato-4-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-6(2)4-7(3)8-5-9/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
VGFFBLJZGWGKFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


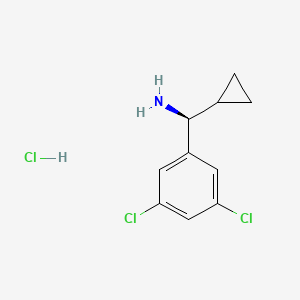

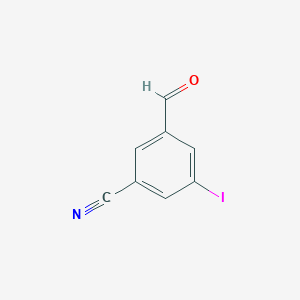
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
